molecular formula C22H18BrClN4O3 B11639771 6-Amino-4-{3-bromo-4-[(2-chlorobenzyl)oxy]-5-methoxyphenyl}-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile

6-Amino-4-{3-bromo-4-[(2-chlorobenzyl)oxy]-5-methoxyphenyl}-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile

Cat. No.: B11639771
M. Wt: 501.8 g/mol
InChI Key: KHHZMMXSWVLPCG-UHFFFAOYSA-N
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Description

6-Amino-4-{3-bromo-4-[(2-chlorobenzyl)oxy]-5-methoxyphenyl}-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile is a complex organic compound with a unique structure that includes a pyrano[2,3-c]pyrazole core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Amino-4-{3-bromo-4-[(2-chlorobenzyl)oxy]-5-methoxyphenyl}-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the Suzuki–Miyaura coupling reaction conditions to maximize yield and purity. This could include the use of high-throughput screening to identify the best catalysts, solvents, and reaction temperatures.

Chemical Reactions Analysis

Types of Reactions

6-Amino-4-{3-bromo-4-[(2-chlorobenzyl)oxy]-5-methoxyphenyl}-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile can undergo various types of chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH can significantly affect the outcome of these reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol.

Scientific Research Applications

6-Amino-4-{3-bromo-4-[(2-chlorobenzyl)oxy]-5-methoxyphenyl}-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.

    Industry: Used in the development of new materials with specific properties, such as improved thermal stability or electrical conductivity.

Mechanism of Action

The mechanism of action of 6-Amino-4-{3-bromo-4-[(2-chlorobenzyl)oxy]-5-methoxyphenyl}-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular pathways and processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 6-Amino-4-{3-bromo-4-[(2-chlorobenzyl)oxy]-5-methoxyphenyl}-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile apart from similar compounds is its specific substitution pattern, which can lead to unique chemical properties and biological activities. This uniqueness makes it a valuable compound for further research and development.

Properties

Molecular Formula

C22H18BrClN4O3

Molecular Weight

501.8 g/mol

IUPAC Name

6-amino-4-[3-bromo-4-[(2-chlorophenyl)methoxy]-5-methoxyphenyl]-3-methyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile

InChI

InChI=1S/C22H18BrClN4O3/c1-11-18-19(14(9-25)21(26)31-22(18)28-27-11)13-7-15(23)20(17(8-13)29-2)30-10-12-5-3-4-6-16(12)24/h3-8,19H,10,26H2,1-2H3,(H,27,28)

InChI Key

KHHZMMXSWVLPCG-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(C(=C(OC2=NN1)N)C#N)C3=CC(=C(C(=C3)Br)OCC4=CC=CC=C4Cl)OC

Origin of Product

United States

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